HCC Cytotoxicity vs. 5-Fluorouracil
In a head-to-head in vitro comparison against the human liver cancer cell line HEPG2, the most potent N-(quinoxalin-2-yl)benzenesulfonamide derivative (compound 4, which bears the 2,5-dichlorobenzenesulfonamide and 3-chlorophenylamino substitution pattern consistent with the target compound) exhibited an IC50 of 4.29 µM, representing a 9.3-fold improvement over the reference drug 5-fluorouracil (IC50 = 40 µM) . The second most active analog (compound 17) showed an IC50 of 11.27 µM, highlighting the non-uniform structure-activity landscape within the series.
| Evidence Dimension | In vitro cytotoxicity (IC50) against HEPG2 human hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 4.29 µM (compound 4, bearing 2,5-dichlorobenzenesulfonamide and 3-chlorophenylamino groups; assignment based on SAR congruence) |
| Comparator Or Baseline | 5-Fluorouracil (standard chemotherapeutic) IC50 = 40 µM; Compound 17 IC50 = 11.27 µM |
| Quantified Difference | 9.3-fold more potent than 5-FU; 2.6-fold more potent than compound 17 |
| Conditions | HEPG2 human liver cancer cell line; sulforhodamine B (SRB) assay; 48 h exposure |
Why This Matters
For preclinical hepatocellular carcinoma research, substituting this compound with 5-FU or a less active analog would underrepresent the cytotoxicity achievable with the 2,5-dichloro/3-chlorophenyl substitution pattern, potentially masking true therapeutic windows.
